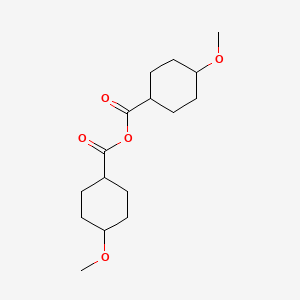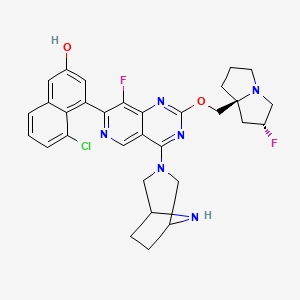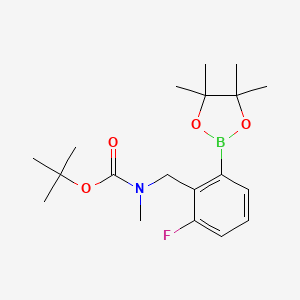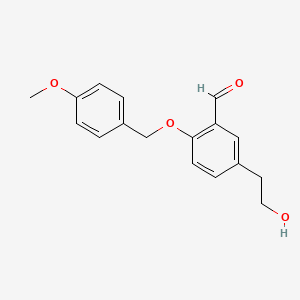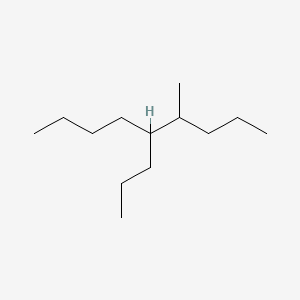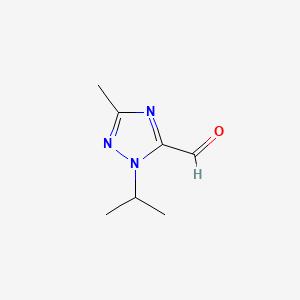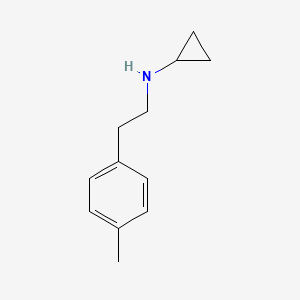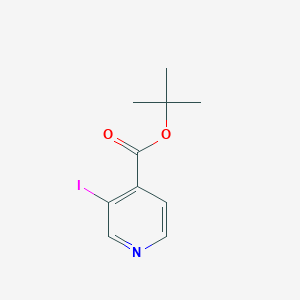
tert-Butyl 3-iodoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-iodoisonicotinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodoisonicotinate typically involves the iodination of tert-butyl isonicotinate. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-iodoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding tert-butyl isonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include tert-butyl 3-azidoisonicotinate, tert-butyl 3-thiocyanatoisonicotinate, and tert-butyl 3-methoxyisonicotinate.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is tert-butyl isonicotinate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-iodoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a radiolabeled compound for imaging studies. Its iodine atom can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it useful for tracking and imaging biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of tert-Butyl 3-iodoisonicotinate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom at the 3-position more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl isonicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromoisonicotinate: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
tert-Butyl 3-chloroisonicotinate: Less reactive than the iodo derivative due to the weaker electron-withdrawing effect of chlorine.
Uniqueness: tert-Butyl 3-iodoisonicotinate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis, particularly for introducing the isonicotinate moiety into complex molecules.
Eigenschaften
Molekularformel |
C10H12INO2 |
|---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
InChI-Schlüssel |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


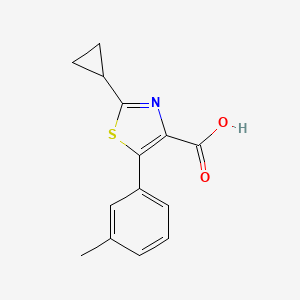
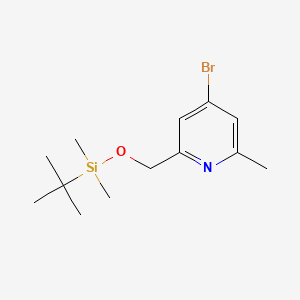
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)


![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
